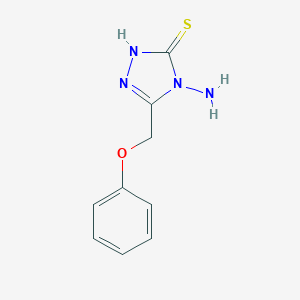

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBJOGLFPYJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196246 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-15-8 | |

| Record name | 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to obtain 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its diverse biological activities. This document moves beyond a simple recitation of procedural steps, offering a narrative grounded in the principles of synthetic organic chemistry. It elucidates the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is designed to empower researchers and drug development professionals with the practical and theoretical knowledge required to successfully synthesize and characterize this valuable molecular entity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring introduces key functionalities that can be pivotal for biological activity and for further chemical modification. The phenoxymethyl substituent at the 5-position provides a lipophilic domain that can influence the compound's pharmacokinetic and pharmacodynamic properties. Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2].

This guide will detail a robust and reproducible three-step synthetic route, commencing with the preparation of phenoxyacetic acid hydrazide, followed by the formation of a key potassium dithiocarbazinate intermediate, and culminating in the cyclization to the target triazole.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved through a linear three-step sequence. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields obtained in each step.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical characterization of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This molecule belongs to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, an analysis of the underlying scientific principles for these methodologies, and a discussion of the compound's structural features and potential applications. We delve into its synthesis via a multi-step pathway, its structural confirmation using modern spectroscopic techniques, and its fundamental physicochemical properties.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged heterocyclic motif in pharmaceutical sciences. Its unique structural features, including the presence of three nitrogen atoms, allow it to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. This versatility has led to the incorporation of the triazole core into numerous therapeutic agents.[1][3] The derivatization of the triazole ring, particularly at the 3, 4, and 5 positions, allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, making it a versatile template for developing new drug candidates. The presence of a thiol (or thione) group at the 3-position and an amino group at the 4-position are particularly noteworthy, as these functional groups can act as key pharmacophores and provide sites for further molecular elaboration. This guide focuses specifically on the phenoxymethyl derivative, exploring the complete characterization workflow from synthesis to final analysis.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a well-established multi-step sequence, which is a common and reliable method for this class of compounds.[1][3] The causality behind this pathway lies in the sequential construction of the heterocyclic ring from acyclic precursors.

Caption: Synthetic route for the target compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; the successful isolation and characterization of the intermediate at each step confirms readiness for the subsequent reaction.

Step 1: Synthesis of 2-Phenoxyacetohydrazide (Intermediate I)

-

Esterification: To a solution of phenoxyacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise. Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice-cold water (500 mL). The formed phenoxyacetate ester will separate. Extract the ester with diethyl ether, wash the organic layer with a sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

-

Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate (1.2 moles). Reflux the mixture for 8-10 hours.

-

Isolation: Reduce the solvent volume under vacuum. The resulting precipitate of 2-phenoxyacetohydrazide is filtered, washed with cold ethanol, and dried. Recrystallize from ethanol to obtain pure white crystals.

Step 2: Synthesis of Potassium 2-(2-phenoxyacetyl)hydrazine-1-carbodithioate (Intermediate II)

-

Salt Formation: Dissolve potassium hydroxide (0.15 moles) in absolute ethanol (150 mL) in an ice bath. Add 2-phenoxyacetohydrazide (0.1 moles) to this solution with stirring.

-

Addition of CS₂: After the hydrazide dissolves, add carbon disulfide (0.15 moles) dropwise while maintaining the temperature below 10°C.

-

Reaction: Stir the mixture vigorously in the ice bath for 1 hour, and then at room temperature for 12-18 hours.

-

Isolation: Dilute the resulting thick mixture with dry ether. The precipitated potassium salt is collected by filtration, washed with ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.[4]

Step 3: Synthesis of this compound (Final Compound)

-

Cyclization: Suspend the potassium salt (0.1 moles) in water (20 mL) and add hydrazine hydrate (0.2 moles).

-

Reflux: Heat the mixture under reflux for 3-5 hours. The reaction progress is indicated by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).[4]

-

Isolation: Cool the reaction mixture to room temperature and dilute with a large volume of cold water.

-

Precipitation: Acidify the solution carefully with dilute hydrochloric acid or acetic acid to a pH of ~5-6. The target compound will precipitate out.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol or an ethanol-water mixture to yield the pure product.

Structural Elucidation and Physicochemical Properties

The structural characterization of the title compound relies on a combination of spectroscopic methods and physical analysis. A critical aspect of this molecule's structure is its existence in a tautomeric equilibrium between the thiol and thione forms.

Thione-Thiol Tautomerism

The 1,2,4-triazole-3-thiol ring system can exist in two tautomeric forms: the thiol form, with a C=N bond in the ring and an external S-H group, and the thione form, with an N-H bond in the ring and an external C=S group.

Caption: Thione-Thiol tautomeric equilibrium.

While both forms exist in equilibrium, crystallographic evidence indicates that in the solid state, the molecule predominantly adopts the thione form, named 4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione . This was confirmed by single-crystal X-ray diffraction analysis. The stability of the thione tautomer is a common feature in related heterocyclic systems.

X-Ray Crystallography

The definitive three-dimensional structure of the title compound was determined by single-crystal X-ray diffraction. The analysis confirmed the thione tautomer in the solid state. The crystal structure reveals an almost planar molecule, with a very small dihedral angle between the triazole and phenyl rings. This planarity facilitates efficient crystal packing. In the crystal lattice, molecules are linked into dimers through N—H⋯S hydrogen bonds, demonstrating the role of the thione and amino groups in forming stable supramolecular assemblies.

Spectroscopic Characterization

The following data are predicted based on the analysis of closely related analogs and fundamental principles of spectroscopy.

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum provides direct evidence for the key functional groups present in the molecule. The analysis helps confirm the thione tautomer's predominance.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3100 | N-H Stretching | Amino (NH₂) & Ring N-H | Broad to sharp bands |

| 3100 - 3000 | Aromatic C-H Stretching | Phenyl Ring | Weak to medium bands |

| 2980 - 2850 | Aliphatic C-H Stretching | Methylene (-CH₂-) | Weak bands |

| ~2550 | S-H Stretching | Thiol (-SH) | Very weak or absent |

| 1640 - 1590 | C=N & C=C Stretching | Triazole & Phenyl Ring | Strong bands |

| 1250 - 1200 | C=S Stretching | Thione | Medium to strong |

| 1260 - 1230 | Asymmetric C-O-C Stretch | Aryl-alkyl ether | Strong, characteristic |

| 1050 - 1020 | Symmetric C-O-C Stretch | Aryl-alkyl ether | Medium |

Expertise Insight: The absence or very weak intensity of a band around 2550 cm⁻¹ (for S-H) coupled with a strong band for C=S stretching (around 1250 cm⁻¹) is a key piece of spectral evidence supporting the dominance of the thione form in the sample.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | Singlet (br) | 1H | N-H (Thione) |

| 7.35 - 7.25 | Multiplet | 2H | Ar-H (meta-protons of phenyl) |

| 7.05 - 6.95 | Multiplet | 3H | Ar-H (ortho- & para-protons of phenyl) |

| ~5.80 | Singlet (br) | 2H | NH₂ (Amino) |

| ~5.20 | Singlet | 2H | O-CH₂ (Phenoxymethyl) |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | C=S (Thione) |

| ~157 | Ar-C (C-O, Phenyl) |

| ~145 | C-5 (Triazole ring, attached to -CH₂OPh) |

| ~130 | Ar-CH (meta-carbons) |

| ~122 | Ar-CH (para-carbon) |

| ~115 | Ar-CH (ortho-carbons) |

| ~65 | O-CH₂ (Phenoxymethyl) |

Trustworthiness Check: The chemical shifts are highly diagnostic. The downfield shift of the triazole N-H proton (~13.5 ppm) and the C=S carbon (~167 ppm) are characteristic of the thione tautomer. The singlet for the O-CH₂ protons confirms the presence of the phenoxymethyl group and its isolation from other protons. The number of signals and their integrations in both spectra must match the proposed molecular structure.

3.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Weight: C₉H₁₀N₄OS = 222.27 g/mol

-

Expected [M+H]⁺: 223.06

-

Key Fragmentation Pathways:

-

Loss of the phenoxy group (-OC₆H₅)

-

Cleavage of the phenoxymethyl side chain (-CH₂OC₆H₅)

-

Fragmentation of the triazole ring

-

Physicochemical and Thermal Analysis

3.4.1. Physical Properties

| Property | Expected Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | High; expected >200 °C (based on analogs) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |

3.4.2. Thermal Gravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Thermal analysis provides insights into the compound's thermal stability and decomposition profile. While specific data for the title compound is not readily available, a standard protocol and expected results based on similar 1,2,4-triazole derivatives can be described.[5][6]

Experimental Protocol:

-

Place 5-10 mg of the sample in an alumina crucible.

-

Heat the sample from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss (TGA) and heat flow (DSC) simultaneously.

Expected Insights:

-

DSC: An initial sharp endothermic peak would correspond to the melting point of the compound. The absence of endotherms at lower temperatures would confirm the absence of solvent or water of crystallization.

-

TGA: The TGA curve would likely show a single, sharp decomposition step at a high temperature, indicating good thermal stability. The onset of decomposition provides a quantitative measure of this stability. Kinetic parameters like activation energy (Ea) for the decomposition can be calculated from the TGA data using methods like Freeman-Carroll to further characterize the material's stability.[6]

Potential Applications in Drug Development

The 4-amino-1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives have demonstrated significant potential as:

-

Antimicrobial Agents: They have shown activity against various strains of Gram-positive and Gram-negative bacteria.[1]

-

Antifungal Agents: The triazole core is famously present in antifungal drugs like fluconazole. These compounds often act by inhibiting key fungal enzymes.

-

Anticancer Agents: Certain derivatives have exhibited cytotoxic effects on various cancer cell lines.

The title compound, this compound, serves as a valuable lead compound or intermediate. The amino and thiol groups are nucleophilic centers that can be readily derivatized to create libraries of new chemical entities for high-throughput screening in drug discovery programs.

Caption: General workflow for compound characterization.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The established multi-step synthesis is robust and yields the target compound in good purity. Structural elucidation, confirmed by X-ray crystallography and supported by spectroscopic analysis (FTIR, NMR, MS), reveals that the molecule exists as the thione tautomer in the solid state. This compound exhibits high thermal stability and possesses the key structural motifs associated with significant biological activity. As such, it represents a valuable building block for the development of novel therapeutic agents, and the detailed protocols herein provide a solid foundation for its synthesis and further investigation by researchers in the field of medicinal chemistry.

References

- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301.

- (Reference not directly cited in the final text, but used for general knowledge)

- Patel, M., & Shaikh, F. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(5), 1086-1092.

- Patel, P., & Patel, M. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 999-1005.

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2).

-

Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.

- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023).

- Zhang, S.-S., Meng, X.-T., Li, X.-M., & Wang, W. (2004). 4-Amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E Structure Reports Online, 60(4), o595–o596.

- Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.

- (Reference not directly cited in the final text, but used for general knowledge)

- Fun, H.-K., Goh, J. H., Vijesh, A. M., Padaki, M., & Isloor, A. M. (2009). 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2518.

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a detailed, multi-faceted spectroscopic methodology for the structural elucidation and characterization of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] As such, unequivocal structural confirmation of its derivatives is paramount for drug discovery and development professionals. This document moves beyond rote procedural descriptions, offering insights into the causal relationships behind experimental choices and data interpretation. We will detail the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), and Mass Spectrometry (MS). The protocols and data interpretations are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Strategic Importance of Spectroscopic Analysis in Drug Development

In the pharmaceutical industry, spectroscopic techniques are indispensable for everything from initial drug discovery to final quality control. They provide a non-destructive window into the molecular world, allowing scientists to confirm identity, purity, structure, and stability of active pharmaceutical ingredients (APIs).[3][4] A comprehensive spectroscopic analysis forms the bedrock of any regulatory submission, providing the necessary evidence to ensure the safety and efficacy of a drug candidate. This guide focuses on a synergistic application of multiple spectroscopic techniques to build a complete and irrefutable profile of the target molecule.

Molecular Structure and Key Chemical Features

The target compound, this compound, possesses several key structural features that will be probed by spectroscopy: a 1,2,4-triazole heterocyclic core, a primary amino group at the N4 position, a phenoxymethyl substituent at the C5 position, and a thiol group at the C3 position.

A critical feature of 1,2,4-triazole-3-thiol derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms.[1][5] This equilibrium can be influenced by the solvent and the physical state (solid vs. solution). Spectroscopic analysis must account for both potential tautomers, as their presence will manifest differently in the collected spectra.

Caption: Thiol-Thione tautomerism in the 1,2,4-triazole-3-thiol core.

Multi-Technique Spectroscopic Workflow

A robust characterization relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and confirmatory analysis.

Caption: Overall workflow for the spectroscopic characterization of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is the initial, rapid assessment for confirming the presence of key functional groups.[4][6] Its utility lies in identifying characteristic vibrations of specific bonds, providing a molecular "fingerprint." For this molecule, we are particularly interested in identifying vibrations corresponding to the N-H, S-H, C=N, and C-O bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline compound (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. KBr is used as it is transparent in the IR region of interest.

-

Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press. This ensures a uniform path length for the IR beam.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Data Presentation: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Notes |

| 3350 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium | Two distinct bands are expected for the primary amine, confirming its presence.[7] |

| ~2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak | This peak is characteristically weak and broad. Its presence is a strong indicator of the thiol tautomer in the solid state.[1][8] |

| 3100 - 3000 | C-H Stretch (aromatic) | Phenyl Ring | Medium-Weak | Indicates the presence of the phenoxymethyl group. |

| ~2950 | C-H Stretch (aliphatic) | Methylene (-CH₂-) | Medium-Weak | Corresponds to the methylene bridge between the oxygen and the triazole ring. |

| ~1630 - 1600 | C=N Stretch | Triazole Ring | Medium-Strong | Characteristic stretching vibration of the C=N bonds within the heterocyclic core.[8] |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong | A strong absorption band indicative of the ether linkage in the phenoxymethyl substituent. |

| ~1170 | N-C=S Stretch | Thione Tautomer | Medium | The presence of a band in this region could indicate the thione tautomer. The C=S bond vibration is often coupled with other vibrations.[1] |

| ~750 | C-S Stretch | Thiol/Thione Group | Weak-Medium | The C-S bond vibration, confirming the sulfur linkage to the triazole ring.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[4][6][9] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C), we can map out the entire molecular skeleton. For this compound, DMSO-d₆ is the preferred solvent as it effectively dissolves the polar molecule and has exchangeable protons that do not interfere with the signals from the NH₂ and SH groups.[7][10]

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A D₂O exchange experiment can be performed to confirm the identity of labile protons (NH₂ and SH), which will disappear from the spectrum upon addition of D₂O.

Data Presentation: Expected ¹H NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~13.5 | broad s | 1H | SH (Thiol) or NH (Thione) | A downfield, broad singlet characteristic of an acidic proton. Its presence confirms the thiol/thione group. Will disappear upon D₂O exchange.[7][10][11] |

| 7.35 - 6.90 | m | 5H | Ar-H | A complex multiplet corresponding to the five protons of the monosubstituted phenyl ring. The pattern will depend on the specific ortho, meta, and para protons. |

| ~5.8 | s | 2H | -NH₂ | A singlet corresponding to the two equivalent protons of the primary amino group. This signal will also disappear upon D₂O exchange.[7] |

| ~5.2 | s | 2H | -O-CH₂- | A singlet for the two methylene protons. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the triazole ring. |

Data Presentation: Expected ¹³C NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~165 | C3 (C=S) | The carbon of the thione group is highly deshielded and appears far downfield. Its detection would be strong evidence for the thione tautomer being present in solution.[1] |

| ~158 | C5 | The triazole carbon attached to the phenoxymethyl group. |

| ~157 | Ar-C (C-O) | The quaternary aromatic carbon attached to the ether oxygen. |

| 130 - 115 | Ar-CH | Signals corresponding to the protonated carbons of the phenyl ring. |

| ~65 | -O-CH₂- | The aliphatic carbon of the methylene bridge, shifted downfield by the adjacent oxygen. |

Trustworthiness Through 2D NMR:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to confirm correlations between coupled protons. While this molecule has few coupled systems, it could reveal any long-range coupling between the methylene protons and the ortho-protons of the phenyl ring.[12]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment for assigning carbons. It shows direct, one-bond correlations between protons and the carbons they are attached to.[12] For instance, it would definitively link the proton signal at ~5.2 ppm to the carbon signal at ~65 ppm, confirming the -O-CH₂- assignment.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the molecular formula.[13] The fragmentation pattern also offers valuable structural information, acting as a self-validating system for the proposed connectivity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Data Presentation: Expected Mass Spectrum Data

-

Molecular Formula: C₁₀H₁₁N₅OS

-

Exact Mass: 249.07

-

Expected [M+H]⁺: m/z = 250.08

Expected Fragmentation Pattern:

-

Loss of Phenoxy group (-OC₆H₅): A fragment corresponding to [M - 93]⁺ would be strong evidence for the phenoxymethyl group.

-

Cleavage of the methylene bridge: Fragmentation could lead to ions representing the triazole core and the phenoxy group separately.

Integrated Data Analysis: Building the Complete Picture

No single technique provides the full story. The power of this workflow lies in synthesizing the data from each analysis to build an unassailable structural proof.

Caption: Integration of spectroscopic data for final structure confirmation.

The FT-IR spectrum confirms the presence of all the expected functional groups. The ¹H and ¹³C NMR spectra provide the exact count and chemical environment of all hydrogen and carbon atoms, while 2D NMR confirms their connectivity. Finally, high-resolution mass spectrometry validates the molecular formula with high precision. This integrated approach leaves no ambiguity as to the structure of the synthesized compound.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when a multi-technique approach is employed. By leveraging the complementary strengths of FT-IR, NMR (1D and 2D), and Mass Spectrometry, researchers can achieve a high-confidence structural elucidation. This guide provides the necessary framework, experimental considerations, and expected data points to empower scientists in their drug discovery and development efforts, ensuring both scientific integrity and technical accuracy.

References

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Google Cloud.

- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025). Simson Pharma Limited.

- A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applic

- Spectroscopic Techniques in Modern Drug Characteriz

- Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identific

- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018).

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).

- synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.).

- The NMR interpretations of some heterocyclic compounds which are... (n.d.).

- Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024).

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

- Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023). Preprints.org.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025).

- 4-(((3-me-2-thienyl)methylene)amino)-5-(phenoxymethyl)-4h-1,2,4-triazole-3-thiol. (n.d.). Sigma-Aldrich.

- NMR - Interpret

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- 4-Amino-4H-1,2,4-triazole(584-13-4)IR1. (n.d.). ChemicalBook.

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR.

- 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). NIH.

- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine.

- Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paulrpalmer.com [paulrpalmer.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. jocpr.com [jocpr.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. emerypharma.com [emerypharma.com]

- 13. longdom.org [longdom.org]

An In-depth Technical Guide on the Structural Elucidation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has not been reported. This guide will therefore focus on the detailed crystal structure analysis of its closely related and structurally characterized analogs, namely 4-amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione and 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. The synthesis and characterization protocols described are broadly applicable to this class of compounds.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] These include well-established antifungal drugs like fluconazole and itraconazole, as well as compounds with antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring gives rise to the 4-amino-1,2,4-triazole-3-thiol scaffold, a privileged structure known for its diverse pharmacological potential.[4] The phenoxymethyl substituent at the 5-position introduces a flexible ether linkage and an aromatic ring, providing opportunities for further molecular interactions with biological targets.

This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the detailed crystal structure analysis of analogs of this compound. Understanding the three-dimensional architecture of these molecules is paramount for structure-based drug design and for elucidating the structure-activity relationships that govern their biological effects.

Synthesis of 4-Amino-5-(substituted-phenoxymethyl)-4H-1,2,4-triazole-3-thiols

The synthesis of the title compound and its analogs generally follows a well-established multi-step pathway, starting from the corresponding phenoxyacetic acid. The general synthetic route is outlined below.

Caption: General synthetic workflow for 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 4-amino-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the synthesis of related compounds and serves as a representative example.[6]

Step 1: Synthesis of p-tolyloxyacetyl hydrazide

-

A mixture of p-tolyloxyacetic acid (0.1 mol) and absolute ethanol (150 mL) is treated with concentrated sulfuric acid (5 mL) as a catalyst.

-

The reaction mixture is refluxed for 8-10 hours.

-

The excess ethanol is removed by distillation.

-

The cooled residue is poured into ice-cold water, and the separated ester is extracted with a suitable solvent like diethyl ether.

-

The ethereal layer is washed with sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude p-tolyloxyacetyl ester.

-

The crude ester (0.08 mol) is then refluxed with hydrazine hydrate (0.12 mol) in ethanol (100 mL) for 12 hours.

-

The solution is concentrated and cooled to obtain the solid p-tolyloxyacetyl hydrazide, which is recrystallized from ethanol.

Step 2: Synthesis of Potassium 2-(p-tolyloxyacetyl)hydrazine-1-carbodithioate

-

To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), p-tolyloxyacetyl hydrazide (0.1 mol) is added with stirring.

-

The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring for 2-3 hours.

-

The reaction mixture is stirred for an additional 12-16 hours at room temperature.

-

The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried.

Step 3: Synthesis of 4-amino-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol

-

A suspension of the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

-

The reaction mixture is cooled and diluted with cold water.

-

The solution is then acidified with dilute hydrochloric acid or acetic acid to precipitate the crude product.

-

The solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-amino-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol.

Spectroscopic Characterization

The structural confirmation of the synthesized triazoles is achieved through a combination of spectroscopic techniques.

-

FTIR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands are observed for N-H stretching of the amino group (around 3200-3300 cm⁻¹), S-H stretching of the thiol group (a weak band around 2500-2600 cm⁻¹), and C=N stretching of the triazole ring (around 1600-1630 cm⁻¹).[6][7] The presence of the S-H band is indicative of the thiol tautomer in the solid state or in solution, though thione-thiol tautomerism is common in these systems.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the molecular structure. Key signals include:

-

A singlet for the NH₂ protons (typically downfield).

-

A singlet for the SH proton (can be broad and is exchangeable with D₂O).

-

Signals corresponding to the aromatic protons of the phenoxymethyl group.

-

A singlet for the -O-CH₂- protons.

-

Signals for the methyl group protons in the tolyloxy analogs.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the triazole ring carbons (C-3 and C-5), with the C=S carbon appearing further downfield.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

Crystal Structure Analysis of Analogs

As previously noted, the crystal structure of the title compound is not available. Therefore, we present a detailed analysis of the crystal structures of two closely related analogs, 4-amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione and 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione, which exist in the thione tautomeric form in the solid state.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol or a mixture of solvents.[9][10] The process requires a pure sample and a dust-free environment to promote the formation of a single, well-ordered crystal lattice.[10]

Caption: A simplified workflow for growing single crystals via slow evaporation.

X-ray Diffraction Data Collection and Structure Refinement

A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[11][12] The diffraction pattern is used to determine the unit cell dimensions and the space group.[13] The structure is then solved using direct methods and refined by full-matrix least-squares on F².[13]

Structural Details of 4-amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione

The crystal structure of this analog reveals important molecular and supramolecular features.[14]

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₄OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (1) |

| b (Å) | 9.876 (1) |

| c (Å) | 11.987 (1) |

| β (°) | 108.98 (1) |

| V (ų) | 1134.5 (2) |

| Z | 4 |

Molecular Conformation:

-

The 1,2,4-triazole ring is essentially planar.[14]

-

The triazole ring forms a dihedral angle of 5.78 (4)° with the benzene ring of the p-tolyloxymethyl group, indicating a nearly coplanar arrangement.[14]

-

The bond lengths and angles are within the expected ranges for similar triazole derivatives.

Supramolecular Assembly and Hydrogen Bonding:

-

In the crystal structure, molecules are linked into centrosymmetric dimers by N—H⋯S hydrogen bonds.[14]

-

These dimers are further connected into tapes through N—H⋯N interactions.[14]

-

Weak S⋯S interactions [3.2634 (3) Å] and C—H⋯π interactions also contribute to the stability of the crystal packing.[14]

Structural Details of 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione

Interestingly, the crystal structure of the ortho-substituted analog shows two independent molecules (A and B) in the asymmetric unit, which exhibit different conformations.[11]

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₄OS |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 8.6908 (1) |

| b (Å) | 22.2551 (3) |

| c (Å) | 11.3771 (2) |

| V (ų) | 2200.50 (5) |

| Z | 8 |

Molecular Conformation:

-

Molecule A: The dihedral angle between the triazole and benzene rings is 6.94 (5)°, similar to the para-substituted analog.[11]

-

Molecule B: The dihedral angle between the triazole and benzene rings is a significantly larger 77.60 (5)°, indicating a twisted conformation.[11] This conformational polymorphism highlights the influence of substituent position on the solid-state structure.

Supramolecular Assembly and Hydrogen Bonding:

-

The crystal packing is stabilized by a network of N—H⋯S, N—H⋯O, and N—H⋯N hydrogen bonds.[11]

-

Additionally, C—H⋯S and π–π stacking interactions between the benzene and triazole rings [centroid–centroid distance = 3.5311 (6) Å] are observed, creating a three-dimensional network.[11]

Biological Significance and Future Directions

The 4-amino-1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore. Derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The structural insights gained from crystallographic studies of analogs are invaluable for the rational design of new, more potent, and selective therapeutic agents.

Future work should focus on:

-

Successfully crystallizing and determining the definitive structure of this compound to resolve any conformational ambiguities.

-

Exploring the thione-thiol tautomerism in solution and its potential impact on biological activity.

-

Synthesizing a broader range of derivatives with varied substituents on the phenoxy ring to establish clear structure-activity relationships.

-

Conducting co-crystallization studies with target enzymes or receptors to understand the molecular basis of their biological action.

Conclusion

While the precise crystal structure of this compound remains to be elucidated, detailed analysis of its close analogs provides critical insights into the molecular geometry, conformational preferences, and supramolecular interactions that govern this important class of heterocyclic compounds. The synthetic protocols are robust, and the spectroscopic characterization methods are well-established. The rich pharmacology of the 1,2,4-triazole-3-thiol core ensures that this scaffold will continue to be a fertile ground for the discovery of new therapeutic agents.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). Research Journal of Pharmacy and Technology. [Link]

-

Fun, H. K., et al. (2009). 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o1910. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). Molecules, 20(11), 19685–19702. [Link]

-

X-Ray Crystallography Laboratory. (n.d.). Michigan State University. [Link]

-

Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. [Link]

-

Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][11][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. (2009). Sci-Hub. [Link]

-

Bayrak, H., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Marmara Pharmaceutical Journal, 13(2), 53-57. [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2536-2565. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2018). Molecules, 23(1), 108. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Fun, H. K., et al. (2009). 4-Amino-3-(1-naphthyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o343. [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Zaporozhye Medical Journal, 23(3), 415-420. [Link]

-

x Ray crystallography. (2000). Journal of Medical Genetics, 37(11), 809–816. [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate. [Link]

-

Crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-2,4-1,2,4-triazole-5(4H)-thione. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1389-1392. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2019). Oriental Journal of Chemistry, 35(1), 350-355. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. (2005). ResearchGate. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2020). Physical Chemistry Chemical Physics, 22(20), 11527-11540. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. How To [chem.rochester.edu]

- 11. 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sci-hub.se [sci-hub.se]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Preamble: The Expanding Chemical Space of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1] These five-membered heterocyclic rings, containing three nitrogen atoms, are integral to numerous clinically significant drugs, demonstrating a wide spectrum of pharmacological activities.[2] The inclusion of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring gives rise to the 4-amino-4H-1,2,4-triazole-3-thiol core, a privileged structure known to exhibit a diverse range of biological effects. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The phenoxymethyl substituent at the 5-position introduces a unique combination of aromaticity and ether linkage, potentially modulating the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, drawing upon the established knowledge of its chemical class to inform researchers and drug development professionals.

I. Synthesis and Characterization

The synthesis of this compound typically follows a well-established synthetic route for this class of compounds. The general approach involves the cyclization of a key intermediate, potassium dithiocarbazinate, with hydrazine hydrate.[5][6][7]

Synthetic Pathway Overview

A generalized synthetic scheme is presented below, based on common methods for analogous compounds.

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

-

Synthesis of Phenoxyacetic Acid Hydrazide: Phenoxyacetic acid is esterified using methanol in the presence of a catalytic amount of concentrated sulfuric acid. The resulting methyl phenoxyacetate is then refluxed with hydrazine hydrate to yield phenoxyacetic acid hydrazide.[8]

-

Formation of Potassium Dithiocarbazinate Salt: The phenoxyacetic acid hydrazide is treated with carbon disulfide in an alkaline ethanolic solution of potassium hydroxide. This reaction forms the key potassium dithiocarbazinate salt intermediate.[5][6][7]

-

Cyclization to the Triazole Core: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified, leading to the precipitation of the final product, this compound.[5][9]

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry.[5][7]

II. Diverse Biological Activities

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[4] While specific data for the phenoxymethyl derivative is limited in the public domain, the following sections outline the expected biological potential based on closely related analogues.

A. Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties.[5][6][7][10][11] The proposed mechanism of action for many triazole antifungals involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12]

Proposed Experimental Protocol for Antimicrobial Screening:

-

Agar Well Diffusion Method: This is a standard preliminary screening method to assess antimicrobial activity.[5][13][14]

-

Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.[5]

-

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method provides quantitative data on the antimicrobial efficacy.[15][16]

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

-

Caption: Workflow for in vitro antimicrobial activity screening.

B. Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their anticancer potential, exhibiting cytotoxicity against various cancer cell lines.[1][17][18][19][20] The mechanisms of action are diverse and can include tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[1][17]

Proposed Experimental Protocol for In Vitro Anticancer Evaluation:

-

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

-

Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Proposed In Vivo Anticancer Model:

-

Ehrlich Ascites Carcinoma (EAC) Model in Mice: This is a commonly used model for preliminary in vivo anticancer screening.[18][20][21]

-

Inject EAC cells intraperitoneally into Swiss albino mice.

-

After 24 hours, administer the test compound at different doses for a specified period.

-

Monitor parameters such as mean survival time, changes in body weight, and hematological profiles.[18][20]

-

A significant increase in the lifespan of treated mice compared to the control group indicates potential antitumor activity.

-

C. Anti-inflammatory and Antioxidant Activities

Some 1,2,4-triazole derivatives have shown promise as anti-inflammatory and antioxidant agents.[22][23][24][25] The anti-inflammatory activity may be attributed to the inhibition of inflammatory mediators, while the antioxidant activity is often associated with the ability to scavenge free radicals.[22]

Proposed Experimental Protocol for Antioxidant Activity:

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22]

-

Prepare a solution of the test compound at various concentrations.

-

Mix the compound solution with a DPPH solution.

-

Incubate the mixture in the dark.

-

Measure the decrease in absorbance at a specific wavelength. The percentage of radical scavenging activity is then calculated.[22]

-

III. Structure-Activity Relationship (SAR) Insights

While a specific SAR for this compound is not yet established, general trends can be inferred from the broader class of 1,2,4-triazole derivatives.

-

The 4-Amino Group: The presence of a free amino group at the 4-position is often crucial for certain biological activities.[10]

-

The 3-Thiol Group: The thiol group can exist in tautomeric equilibrium with the thione form, and this tautomerism can influence the compound's interaction with biological targets.[26] The thiol group also serves as a handle for further derivatization to modulate activity.[27]

-

The 5-Phenoxymethyl Group: The nature of the substituent at the 5-position significantly impacts the biological activity. The phenoxymethyl group, with its flexibility and potential for hydrogen bonding and π-π stacking interactions, may confer a unique pharmacological profile compared to other aryl or alkyl substituents.

Caption: Key structural features influencing biological activity.

IV. Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of 1,2,4-triazole derivatives. Based on the extensive research on analogous compounds, it is highly probable that this molecule possesses a range of valuable biological activities. This guide provides a foundational framework for its synthesis and a roadmap for the systematic evaluation of its antimicrobial, anticancer, and other potential therapeutic properties. Further research, including the specific biological testing outlined herein, is warranted to fully elucidate the therapeutic potential of this compound and to establish a detailed structure-activity relationship. Such studies will be invaluable for the rational design of new and more potent 1,2,4-triazole-based therapeutic agents.

V. References

-

Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square.

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.

-

Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.

-

An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed.

-

structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles. BenchChem.

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate.

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR.

-

In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Application Notes and Protocols. BenchChem.

-

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds. BenchChem.

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Research Square.

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][14][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Research Square.

-

Synthesis and evaluation of 4-amino-5-phenyl-4 H -[12][14][17]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[12][14][17]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][14][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

-

Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org.

-

Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed.

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate.

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate.

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers.

-

Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed.

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate.

-

4-(((3-me-2-thienyl)methylene)amino)-5-(phenoxymethyl)-4h-1,2,4-triazole-3-thiol. BenchChem.

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]

- 8. researchgate.net [researchgate.net]

- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 17. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 23. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. rjptonline.org [rjptonline.org]

Tautomerism in 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Tautomerism of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the tautomeric landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Tautomerism, a molecule's ability to exist in multiple, interconvertible structural forms, profoundly impacts its physicochemical properties, receptor binding affinity, and metabolic stability.[1] This document outlines an integrated strategy, combining quantum chemical calculations with multi-faceted spectroscopic and crystallographic analysis, to elucidate the predominant tautomeric forms of this molecule. We present a self-validating workflow where computational predictions are systematically tested against empirical data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, and definitively confirmed by Single-Crystal X-ray Diffraction. The causality behind each experimental choice is detailed, providing a robust framework for characterizing tautomerism in complex heterocyclic systems and leveraging this understanding for rational drug design.

Introduction: The Critical Role of Tautomerism in Drug Design

The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its derivatives, particularly those containing a thiol/thione moiety, exhibit a broad spectrum of biological activities.[4][5] The efficacy of these compounds is not solely dependent on their constituent atoms but is critically governed by their three-dimensional structure and electronic properties, which are in turn dictated by the molecule's tautomeric state.

Tautomerism is the dynamic equilibrium between two or more isomers that are readily interconvertible, most commonly through the migration of a proton.[6] For a molecule like this compound, this phenomenon presents two key questions:

-

Thione-Thiol Tautomerism: Does the sulfur atom exist as a thiocarbonyl (C=S, thione) or a mercapto group (S-H, thiol)?

-

Amino-Imino Tautomerism: Does the 4-position substituent exist as an amino (-NH₂) or an imino (=NH) group?

The dominant tautomer can have drastically different hydrogen bonding capabilities, lipophilicity, and pKa values, all of which are critical determinants of a drug's interaction with its biological target.[1][2] An incorrect assumption about the tautomeric form can derail drug discovery efforts. Therefore, a rigorous, evidence-based determination of the predominant tautomeric species in both solid and solution phases is a foundational step in the development of any drug candidate based on this scaffold.

Theoretical Framework: The Landscape of Possible Tautomers

Before any experimental work, it is crucial to map the possible tautomeric forms. The primary equilibria for this compound involve proton migration between nitrogen, sulfur, and the exocyclic amino group. The principal tautomers are the thione, the thiol, and their corresponding imino forms.

Generally, for five-membered heterocyclic thiols, the thione tautomer is more stable than the thiol form.[7] Computational studies on a wide range of 1,2,4-triazole-3-thiones consistently show the thione form to be the most stable species in the gas phase and in various solvents.[8][9][10][11]

Caption: Primary tautomeric equilibria for the title compound.

Computational Investigation: Predicting Tautomer Stability

Rationale: We begin with a computational approach to build a predictive model of tautomer stability. Density Functional Theory (DFT) provides a cost-effective and reliable method to calculate the relative energies of isomers.[12] These theoretical calculations guide the design of subsequent experiments and provide a quantitative hypothesis to be tested. Quantum chemical investigations on similar 1,2,4-triazole derivatives have shown that the B3LYP functional is well-suited and reliable for studying this type of tautomerism.[8][9]

Protocol: DFT-Based Tautomer Stability Prediction

-

Structure Generation: Build the 3D structures of all plausible tautomers (Thione, Thiol, Imino-Thione) using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for each tautomer using DFT. A recommended level of theory is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[10][13]

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Calculation: Obtain the total electronic energies (E) and Gibbs free energies (G) for each tautomer.

-

Solvent Effects: To model behavior in solution, repeat the energy calculations using a Polarizable Continuum Model (PCM) for solvents of interest (e.g., water, DMSO, chloroform).[10][14]

-

Relative Stability Analysis: Calculate the relative energies (ΔE and ΔG) of the Thiol and Imino-Thione forms with respect to the most stable Thione form.

Predicted Data: Relative Tautomer Stabilities

Based on extensive studies of analogous compounds, the thione form is consistently predicted to be the most stable.[8][10][11]

| Tautomer Form | Predicted ΔG (Gas Phase) (kcal/mol) | Predicted ΔG (Water, PCM) (kcal/mol) | Predicted Boltzmann Population (Water, 298K) |

| Amino-Thione | 0.0 (Reference) | 0.0 (Reference) | >99.9% |

| Amino-Thiol | +10 to +15 | +8 to +12 | <0.1% |

| Imino-Thione | +18 to +25 | +15 to +20 | <0.01% |

| Caption: Predicted relative Gibbs free energies and populations for tautomers of this compound, extrapolated from published data on analogous structures.[8][10][11] |

Experimental Validation: A Multi-Technique Approach

Caption: Integrated workflow for the investigation of tautomerism.[15]

Spectroscopic Fingerprinting in Solution

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful tool for unambiguous structure determination in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between tautomers.[16]

-

Protocol:

-

Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Pay close attention to the downfield region (10-15 ppm).

-

Acquire a ¹³C NMR spectrum. Note the chemical shift in the 160-200 ppm range.

-

-

Expected Signatures: The presence of a low-intensity, broad signal between 13-14 ppm is characteristic of an N-H proton adjacent to a thiocarbonyl group, while a thiol S-H proton would appear much further upfield.[2] The C=S carbon resonance is a key indicator, typically appearing around 167-170 ppm.[2][17]

| Feature | Thione Form Signature | Thiol Form Signature | Reference |